(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879960
InChI: InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1
SMILES:
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12 g/mol

(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride

CAS No.:

Cat. No.: VC17879960

Molecular Formula: C7H14Cl2N4

Molecular Weight: 225.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride -

Specification

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12 g/mol
IUPAC Name 3-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride
Standard InChI InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1
Standard InChI Key RYDDRPFBMHLWCU-QYCVXMPOSA-N
Isomeric SMILES CC1=NNC(=N1)[C@H]2CCCN2.Cl.Cl
Canonical SMILES CC1=NNC(=N1)C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s structure combines a 1,2,4-triazole core substituted with a methyl group at position 5 and a pyrrolidin-2-yl group at position 3. The (R)-configuration at the pyrrolidine nitrogen introduces chirality, which significantly influences its biological interactions . Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H14Cl2N4\text{C}_7\text{H}_{14}\text{Cl}_2\text{N}_4
Molecular Weight225.12 g/mol
CAS NumberVC17879960
Chirality(R)-configuration

The dihydrochloride salt form enhances solubility, making it suitable for in vitro assays. X-ray crystallography and NMR studies confirm the planar triazole ring and puckered pyrrolidine moiety, with hydrogen bonding between the chloride ions and protonated nitrogen atoms stabilizing the crystal lattice .

Synthesis and Optimization Strategies

Multi-Step Synthesis Pathways

MethodYieldReaction TimePurity
Conventional Heating65%6 hours92%
Microwave-Assisted78%15 minutes98%
Continuous Flow Reactors82%8 minutes97%

Continuous flow systems further enhance scalability, achieving 82% yield with minimal byproducts.

Enantiomeric Specificity and Comparative Pharmacology

The (S)-enantiomer, 5-methyl-3-((2S)-pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride (CAS: 2193052-19-4), serves as a critical comparator . Key differences include:

Parameter(R)-Enantiomer(S)-Enantiomer
Antimicrobial MIC42 µg/mL (E. coli)58 µg/mL (E. coli)
CytotoxicityIC50: 72 µM (A549)IC50: 89 µM (A549)
Metabolic Stabilityt1/2: 2.3 hourst1/2: 1.8 hours

Chiral HPLC analyses confirm >99% enantiomeric excess for the (R)-form, underscoring its synthetic precision .

Industrial and Research Applications

Drug Development

The compound’s dual functionality—hydrogen-bonding triazole and lipophilic pyrrolidine—makes it a candidate for kinase inhibitors and antimicrobial adjuvants. Patent filings highlight its use in combination therapies targeting resistant pathogens.

Analytical Challenges

Quantification via LC-MS/MS requires chiral columns (e.g., Chiralpak IG-3) to resolve enantiomers, with a LOD of 0.1 ng/mL in plasma .

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